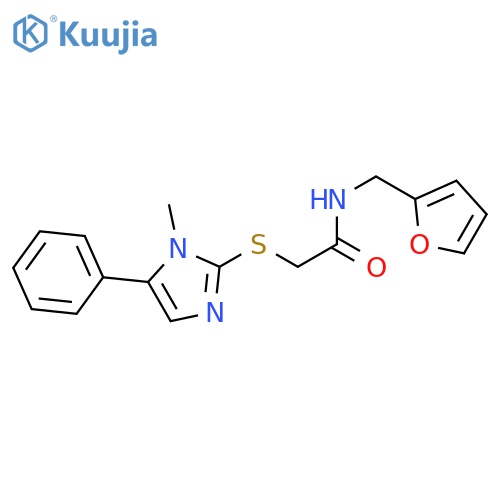Cas no 667868-66-8 (N-(furan-2-yl)methyl-2-(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanylacetamide)

667868-66-8 structure
商品名:N-(furan-2-yl)methyl-2-(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanylacetamide
N-(furan-2-yl)methyl-2-(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanylacetamide 化学的及び物理的性質
名前と識別子
-
- N-(furan-2-yl)methyl-2-(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanylacetamide
- N-(furan-2-ylmethyl)-2-(1-methyl-5-phenylimidazol-2-yl)sulfanylacetamide
- CHEMBL1390461
- N-(2-furylmethyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)thio]acetamide
- 667868-66-8
- N-(furan-2-ylmethyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide
- HMS2500F11
- N-[(furan-2-yl)methyl]-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide
- SR-01000266980
- MLS000062925
- AKOS003352281
- SMR000073916
- SR-01000266980-1
- F2223-0043
-
- インチ: 1S/C17H17N3O2S/c1-20-15(13-6-3-2-4-7-13)11-19-17(20)23-12-16(21)18-10-14-8-5-9-22-14/h2-9,11H,10,12H2,1H3,(H,18,21)
- InChIKey: XWGGRWMNOYKCQL-UHFFFAOYSA-N
- ほほえんだ: C(NCC1=CC=CO1)(=O)CSC1N(C)C(C2=CC=CC=C2)=CN=1
計算された属性
- せいみつぶんしりょう: 327.10414797g/mol
- どういたいしつりょう: 327.10414797g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 23
- 回転可能化学結合数: 6
- 複雑さ: 390
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 85.4Ų
- 疎水性パラメータ計算基準値(XlogP): 2.5
N-(furan-2-yl)methyl-2-(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanylacetamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2223-0043-20μmol |
N-[(furan-2-yl)methyl]-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide |
667868-66-8 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2223-0043-30mg |
N-[(furan-2-yl)methyl]-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide |
667868-66-8 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
| Life Chemicals | F2223-0043-3mg |
N-[(furan-2-yl)methyl]-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide |
667868-66-8 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2223-0043-25mg |
N-[(furan-2-yl)methyl]-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide |
667868-66-8 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
| Life Chemicals | F2223-0043-2mg |
N-[(furan-2-yl)methyl]-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide |
667868-66-8 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2223-0043-15mg |
N-[(furan-2-yl)methyl]-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide |
667868-66-8 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
| Life Chemicals | F2223-0043-5μmol |
N-[(furan-2-yl)methyl]-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide |
667868-66-8 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2223-0043-1mg |
N-[(furan-2-yl)methyl]-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide |
667868-66-8 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2223-0043-75mg |
N-[(furan-2-yl)methyl]-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide |
667868-66-8 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
| Life Chemicals | F2223-0043-20mg |
N-[(furan-2-yl)methyl]-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide |
667868-66-8 | 90%+ | 20mg |
$99.0 | 2023-05-16 |
N-(furan-2-yl)methyl-2-(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanylacetamide 関連文献
-
Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661
-
Harish R. Talele,Ashutosh V. Bedekar Org. Biomol. Chem., 2012,10, 8579-8582
-
3. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915
-
Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085
-
Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229
667868-66-8 (N-(furan-2-yl)methyl-2-(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanylacetamide) 関連製品
- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)
- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)
- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)
- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)
- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)
- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)
- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)
- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)
- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)
- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量
